Ethyl 2-cyano-3-phenylpropanoate
Overview
Description
Synthesis Analysis
Ethyl 2-cyano-3-phenylpropanoate and its derivatives can be synthesized through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex. The formation mechanism involves the migration of the C=C bond of the α,β-unsaturated acetal leading to ketene acetal formation and subsequent condensation with cyanoacetate (Seino et al., 2017).
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-phenylpropanoate derivatives, including its nitro substituted forms, has been extensively studied using X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions, highlighting the role of weak C–H···O and π–π interactions in the stability of the crystal structure (Dey et al., 2014).
Chemical Reactions and Properties
Ethyl 2-cyano-3-phenylpropanoate undergoes various chemical reactions leading to a plethora of products. For instance, the reaction with lithium salt of ethyl cyanoacetate in the presence of O-methyl-4-chlorobenzohydroximoyl fluoride produces ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, showcasing the compound's versatility in organic synthesis (Johnson et al., 2006).
Physical Properties Analysis
Ethyl 2-cyano-3-phenylpropanoate exhibits various physical properties, including the formation of different crystalline structures depending on the substituents and conditions. The study of its crystal packing reveals interesting features like N⋯π and O⋯π interactions, which are less common than traditional hydrogen bonding and contribute to the formation of unique supramolecular architectures (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of Ethyl 2-cyano-3-phenylpropanoate include its reactivity towards various reagents, leading to the formation of different derivatives. For example, its reaction under photochemical conditions in alcoholic solutions indicates its potential in synthesizing ω-substituted esters, further demonstrating the compound's reactivity and the influence of solvent and light on its chemical behavior (Tokuda et al., 1978).
Scientific Research Applications
1. Crystallography
- Application : Ethyl 2-cyano-3-phenylpropanoate has been used in the study of crystal structures. Specifically, nitro derivatives of the compound have been synthesized and characterized by single-crystal X-ray diffraction .
- Method : The structures were assembled via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing . Lattice energies were calculated using the PIXEL approach .
- Results : The manuscript highlights the evaluation of molecular conformation and crystal packing in two nitro derivatives of ethyl (2 E )-2-cyano-3-phenylprop-2-enoate .
2. Organic and Polymer Synthesis
Safety And Hazards
Ethyl 2-cyano-3-phenylpropanoate has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-cyano-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKQOFCBFHMCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281199 | |
Record name | ethyl 2-cyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-phenylpropanoate | |
CAS RN |
6731-58-4 | |
Record name | 6731-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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